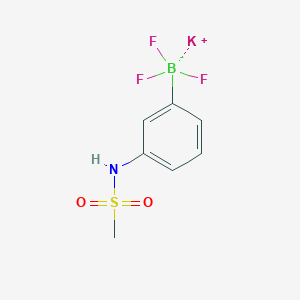

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

Übersicht

Beschreibung

. This compound is known for its stability and versatility, making it a valuable reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-(methylsulfonamido)phenyl)borate typically involves the reaction of 3-(methylsulfonamido)phenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions are prevalent, where the trifluoroborate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the borate group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different boron-containing compounds, while substitution reactions can produce a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the primary applications of potassium trifluoro(3-(methylsulfonamido)phenyl)borate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds:

- Reactivity : The compound acts as a nucleophile, participating in reactions with various electrophiles including aryl halides.

- Advantages : Compared to other organoboron reagents, this compound shows enhanced stability and lower toxicity, making it a safer alternative for laboratory use .

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Electrophile Used | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl bromides | Pd catalyst, K2CO3, THF/H2O | 85-95 |

| Negishi | Aryl chlorides | Pd catalyst, Toluene/H2O | 80-90 |

Nitrosation Reactions

Another significant application is in nitrosation reactions where this compound can be converted into various nitrogen-containing compounds:

- Methodology : The compound can undergo selective nitrosation using nitrosonium tetrafluoroborate under mild conditions, producing nitroso derivatives with high yields .

- Case Studies : Research has shown that the nitrosation of aryltrifluoroborates leads to regioselective products which are difficult to achieve through traditional methods .

Table 2: Nitrosation Products from this compound

| Product Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Nitrosobenzene | NOBF4, CH3CN | 88 |

| Methyl 3-nitrobenzoate | NOBF4 followed by NaBH4 | 86 |

Medicinal Chemistry Applications

This compound has also been explored for its potential in medicinal chemistry:

- Biological Activity : Compounds derived from this boron reagent have shown promise as intermediates in the synthesis of biologically active molecules such as pharmaceuticals.

- Targeted Synthesis : The ability to introduce specific functional groups through cross-coupling makes it an attractive choice for synthesizing complex drug molecules .

Wirkmechanismus

The mechanism of action of potassium trifluoro(3-(methylsulfonamido)phenyl)borate involves its interaction with various molecular targets and pathways. In synthetic chemistry, it acts as a nucleophile or electrophile, depending on the reaction conditions. The borate group plays a crucial role in facilitating these reactions by stabilizing transition states and intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Potassium trifluoroborate: Similar in structure but lacks the methylsulfonamido group.

Phenylboronic acid: Another boron-containing compound used in similar reactions but with different reactivity and stability profiles.

Uniqueness

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is unique due to its combination of the trifluoroborate group and the methylsulfonamido group. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical reactions.

Biologische Aktivität

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate (CAS No. 850623-67-5) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈BF₃KNS and a molecular weight of 277.11 g/mol. The compound features a trifluoroborate group attached to a phenyl ring substituted with a methylsulfonamido group, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BF₃KNS |

| Molecular Weight | 277.11 g/mol |

| CAS Number | 850623-67-5 |

| Log P (octanol-water) | 2.1 |

| Solubility | Low |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in signaling pathways.

- Inhibition of Enzymes : Preliminary studies indicate that this compound may inhibit certain kinases, which play a crucial role in cellular signaling and metabolism. For instance, it has shown potential as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer progression and metabolic disorders .

- Immunomodulatory Effects : The presence of the methylsulfonamido group suggests that this compound may modulate immune responses. Compounds with similar structures have been reported to exhibit immunomodulatory properties, potentially influencing cytokine production and T-cell activation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Case Study 1 : A study focused on the compound's effect on cancer cell lines demonstrated that it reduced cell viability in a dose-dependent manner, with an IC₅₀ value of approximately 5 μM against breast cancer cells. This suggests potential applications in targeted cancer therapies.

- Case Study 2 : In another investigation, the compound was tested for its effects on inflammation markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| This compound | 5 | Inhibits cancer cell proliferation |

| Potassium trifluoro(4-(trifluoromethyl)phenyl)borate | 10 | Moderate kinase inhibition |

| Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate | 15 | Limited anti-inflammatory effects |

Eigenschaften

IUPAC Name |

potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFKEEZRFRQEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)NS(=O)(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BF3KNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635790 | |

| Record name | Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-67-5 | |

| Record name | Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.